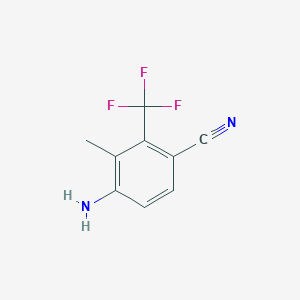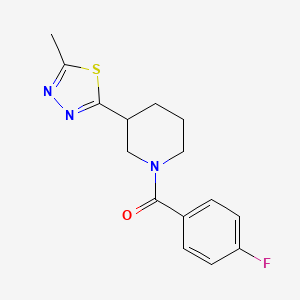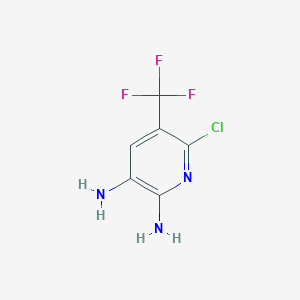
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C6H5ClF3N3. It is known for its unique structural features, which include a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-trifluoromethylpyridine with ammonia under controlled conditions to introduce the diamine functionality . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and diamine groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine include:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart is its combination of chlorine, trifluoromethyl, and diamine groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-2(6(8,9)10)1-3(11)5(12)13-4/h1H,11H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYWJKAGWVLYTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

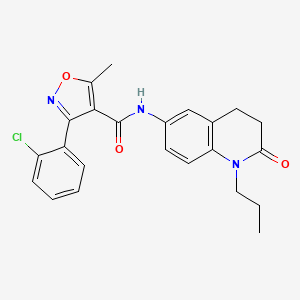
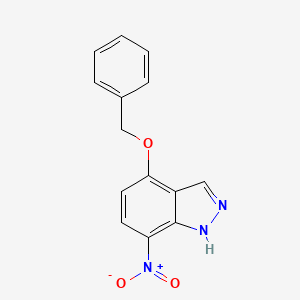



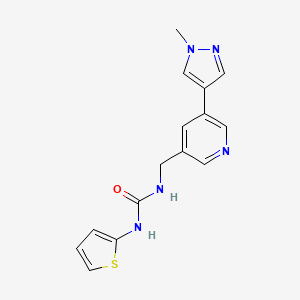
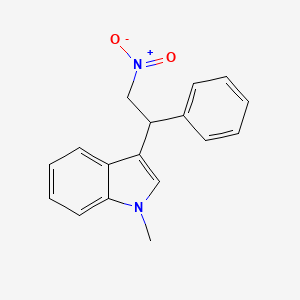
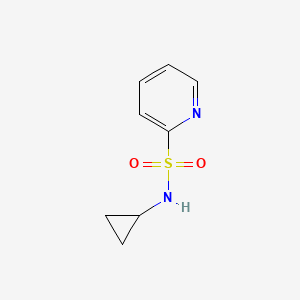
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)
![Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B2388074.png)
![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)
